- New Route to N-Alkylated trans-Pyrrolidine Diols from 2,2,3,3-Tetramethoxybutane-Protected Dimethyl Tartrate, Synthetic Communications, 2008, 38(9), 1365-1374
Cas no 90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol)
90365-74-5 structure
Product Name:(3S,4S)-1-Benzylpyrrolidine-3,4-diol
CAS番号:90365-74-5
MF:C11H15NO2
メガワット:193.242303133011
MDL:MFCD01073893
CID:61409
PubChem ID:57651357
Update Time:2025-06-08
(3S,4S)-1-Benzylpyrrolidine-3,4-diol 化学的及び物理的性質
名前と識別子
-
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol
- (3S,4S)-1-Benzylpyrrolidine-3,4-diol
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidindiol,GC
- (3S,4S)-(+)-benzyl-3,4-pyrrolidindiol
- (3S,4S)-1-(phenylMethyl)-3,4
- (3S,4S)-1-benzyl-3,4-dihydroxypyrrolidine
- (3S,4S)-1-Benzyl-3,4-pyrrolidinediol
- (3S,4S)-1-BENZYL-PYRROLIDINE-3,4-DIOL
- (3S,4S)-1-N-benzyl-3,4-dihydroxypyrrolidine
- (3S,4S)-3,4-dihydroxy-N-benzylpyrrolidine
- (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine
- N-benzyl-(3S,4S)-3,4-dihydroxypyrrolidine
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S,4S)-
- (3S,4S)-(-)-1-Benzyl-3,4-pyrrolidindiol
- PubChem18732
- QJRIUWQPJVPYSO-QWRGUYRKSA-N
- LS30148
- (3S,4S)-1-Benzyl-3,4-pyrrolidindiol
- DS
- (3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol (ACI)
- 3,4-Pyrrolidinediol, 1-(phenylmethyl)-, (3S-trans)- (ZCI)
- (+)-(3S,4S)-1-(Phenylmethyl)-3,4-pyrrolidinediol
- (3S,4S)-1-Benzyl-pyrrolidin-3,4-diol
- 1-Benzyl-3,4-(S,S)-dihydroxypyrrolidine
- CS-W015772
- J-800404
- DS-13011
- SCHEMBL84802
- DB-009920
- (3s,4s)-1-(phenylmethyl)-3,4-pyrrolidinediol
- 90365-74-5
- MFCD01073893
- (3S,4S)-(+)-1-Benzyl-3,4-pyrrolidinediol, >=97.0% (sum of enantiomers, HPLC)
- J-501290
- AC-13555
- CHEMBL2335510
- AC-22435
- 1-(PHENYLMETHYL)-3,4-PYRROLIDINEDIOL
- BP-12368
- AKOS015839146
- J-640399
-
- MDL: MFCD01073893
- インチ: 1S/C11H15NO2/c13-10-7-12(8-11(10)14)6-9-4-2-1-3-5-9/h1-5,10-11,13-14H,6-8H2/t10-,11-/m0/s1
- InChIKey: QJRIUWQPJVPYSO-QWRGUYRKSA-N
- ほほえんだ: C(C1C=CC=CC=1)N1C[C@H](O)[C@@H](O)C1
計算された属性
- せいみつぶんしりょう: 193.11000
- どういたいしつりょう: 193.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 43.7
じっけんとくせい
- 色と性状: White to Yellow Solid
- 密度みつど: 1.0945 (rough estimate)
- ゆうかいてん: 94-100 °C
- ふってん: 329.46°C (rough estimate)
- 屈折率: 1.5041 (estimate)
- PSA: 43.70000
- LogP: 0.16190
- ひせんこうど: 33.6 º (c=1.05% in methanol)
- 光学活性: [α]20/D +33.6±3°, c = 1.05% in methanol
- ようかいせい: 使用できない
(3S,4S)-1-Benzylpyrrolidine-3,4-diol セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261-P305 + P351 + P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26
- 福カードFコード:10-34
-
危険物標識:
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- リスク用語:R36/37/38
(3S,4S)-1-Benzylpyrrolidine-3,4-diol 価格詳細 >>
| 関連分類 | No. | Product Name | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM116649-5g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95+% | 5g |
$153 | 2021-08-06 | |
| Chemenu | CM116649-10g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95+% | 10g |
$230 | 2021-08-06 | |
| Chemenu | CM116649-25g |
(3S,4S)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 95+% | 25g |
$468 | 2021-08-06 | |
| Fluorochem | 036902-5g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 5g |
£130.00 | 2022-02-28 | |
| Fluorochem | 036902-10g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 10g |
£214.00 | 2022-02-28 | |
| Fluorochem | 036902-25g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 25g |
£435.00 | 2022-02-28 | |
| AstaTech | 53706-1/G |
(3S,4S)-(-)-1-BENZYL-3,4-PYRROLIDINDIOL |
90365-74-5 | 97% | 1g |
$91 | 2023-09-17 | |
| AstaTech | 53706-5/G |
(3S,4S)-(-)-1-BENZYL-3,4-PYRROLIDINDIOL |
90365-74-5 | 97% | 5g |
$273 | 2023-09-17 | |
| AstaTech | 53706-25/G |
(3S,4S)-(-)-1-BENZYL-3,4-PYRROLIDINDIOL |
90365-74-5 | 97% | 25g |
$820 | 2023-09-17 | |
| Fluorochem | 036902-1g |
3S,4S)-(-)-1-Benzyl-3,4-pyrrolidinediol |
90365-74-5 | 97% | 1g |
£43.00 | 2022-02-28 |
(3S,4S)-1-Benzylpyrrolidine-3,4-diol 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 1 h, 80 °C; overnight, 70 °C; 4 h, 80 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; 0 °C; overnight, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Dowex 50W Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.3 Reagents: Dowex 50W Solvents: Water ; rt
リファレンス
- Synthesis of diastereomeric 3-hydroxy-4-pyrrolidinyl derivatives of nucleobases, Tetrahedron, 2007, 63(5), 1243-1253
合成方法 3
はんのうじょうけん
1.1 Reagents: Boron trifluoride etherate Solvents: Diglyme ; 0 °C
1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
1.2 Reagents: Sodium borohydride ; 0 °C; 0 °C → 70 °C; 8 h, 70 °C; 70 °C → 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 0 °C; 0 °C → 70 °C; 30 min, 70 °C
1.4 Reagents: Sodium fluoride ; 70 °C → 100 °C; 30 min, 100 °C; 100 °C → rt
1.5 Reagents: Sodium hydroxide Solvents: Water ; rt
リファレンス
- Asymmetric Epoxidation of Unfunctionalized Olefins Catalyzed by Chiral (Pyrrolidine Salen) Mn (III) Complexes with Proline Sidearms, Molecular Catalysis, 2022, 524,
合成方法 4
はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Reagents: Iodine Solvents: Tetrahydrofuran
1.3 Reagents: Hydrochloric acid Solvents: Water
1.4 Reagents: Sodium hydroxide Solvents: Water
1.5 Reagents: Hydrochloric acid Solvents: Methanol
リファレンス
- Synthesis of C2 symmetric primary vicinal diamines. Double stereospecific Mitsunobu reaction on the heterocyclic diols derived from tartaric acid, Tetrahedron: Asymmetry, 1997, 8(11), 1861-1867
合成方法 5
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; rt → -18 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
1.2 Reagents: Water
1.3 Reagents: Sodium hydroxide Solvents: Water ; -10 °C
リファレンス
- Reduction of (R,R)1-benzyl-2,5-dioxo-3,4-dihydroxypyrrolidine and study on reaction mechanism, Beijing Ligong Daxue Xuebao, 2004, 24(10), 917-919
合成方法 6
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 12 h, reflux; reflux → rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
1.2 Reagents: Sodium hydroxide , Water Solvents: Water
リファレンス
- Novel steroid mimics directed towards the estradiol skeleton, Tetrahedron Letters, 2005, 46(49), 8521-8524
合成方法 7
はんのうじょうけん
1.1 Reagents: (T-4)-Trihydro(tetrahydrofuran)boron Solvents: Tetrahydrofuran ; 0 - 10 °C; 3 h, 10 °C → 60 °C; 24 h, 50 - 60 °C; 60 °C → 20 °C
1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
1.2 Reagents: Methanol ; 20 - 30 °C; 30 °C → 50 °C; 8 h, 45 - 50 °C
リファレンス
- Enantiospecific Synthesis of (3R,4R)-1-Benzyl-4-fluoropyrrolidin-3-amine Utilizing a Burgess-Type Transformation, Organic Process Research & Development, 2019, 23(9), 1970-1978
合成方法 8
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
- Total synthesis of (+)-lentiginosine via a key Au catalysis, Science China: Chemistry, 2010, 53(1), 113-118
合成方法 9
はんのうじょうけん
1.1 Reagents: Borane Solvents: Tetrahydrofuran ; rt; 3 h, rt → 70 °C; 70 °C → 0 °C
1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt
1.2 Solvents: Methanol ; 0 °C; 0 °C → rt; 1 h, rt
リファレンス
- Synthesis and α-glucosidase inhibition activity of dihydroxy pyrrolidines, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2818-2823
合成方法 10
はんのうじょうけん
1.1 Reagents: Diborane
リファレンス
- Alkylation catalyzed by chiral phase transfer reaction, Huaxue Tongbao, 1995, (4), 22-4
合成方法 11
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 24 h, 0 °C → reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ; 15 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Solvents: Ethyl acetate ; 15 min, rt
リファレンス
- Investigation of stereoisomeric bisarylethenesulfonic acid esters for discovering potent and selective PTP1B inhibitors, European Journal of Medicinal Chemistry, 2019, 164, 408-422
合成方法 12
はんのうじょうけん
1.1 Reagents: Iodine , Sodium borohydride Solvents: Tetrahydrofuran ; cooled; 6 h, 0 °C → reflux; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
1.2 Reagents: Ammonium chloride Solvents: Water ; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ; basified
1.4 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, reflux
1.5 Reagents: Sodium hydroxide Solvents: Water ; basified, cooled
リファレンス
- Improvement on synthesis of (3S,4S)-N-benzyl-3,4-dihydroxypyrrolidine, Yingyong Huaxue, 2007, 24(2), 223-225
合成方法 13
はんのうじょうけん
1.1 -
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride
1.2 Reagents: Boron trifluoride etherate , Sodium borohydride
リファレンス
- Asymmetric Epoxidation of α,β-Unsaturated Ketones Catalyzed by Chiral Iron Complexes of (R,R)-3,4-Diaminopyrrolidine Derived N4-Ligands with Camphorsulfonyl Sidearms, Asian Journal of Organic Chemistry, 2020, 9(4), 616-621
合成方法 14
はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
リファレンス
- Asymmetric Addition of Diethylzinc to Ketones promoted by Tartaric Acid Derivatives, Synthetic Communications, 2008, 38(14), 2374-2384
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Raw materials
- (3R,4R)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
- L(+)-Tartaric acid
- (3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine-2,5-dione
(3S,4S)-1-Benzylpyrrolidine-3,4-diol Preparation Products
(3S,4S)-1-Benzylpyrrolidine-3,4-diol サプライヤー
Amadis Chemical Company Limited
ゴールドメンバー
(CAS:90365-74-5)(3S,4S)-1-Benzylpyrrolidine-3,4-diol
注文番号:A10791
在庫ステータス:in Stock
はかる:25g/100g
清らかである:99%
最終更新された価格情報:Thursday, 29 August 2024 19:06
価格 ($):202.0/805.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:90365-74-5)(3S,4S)-1-苄基吡咯烷-3,4-二醇
注文番号:LE26660614
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:57
価格 ($):discuss personally
Email:18501500038@163.com
(3S,4S)-1-Benzylpyrrolidine-3,4-diol 関連文献
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
90365-74-5 ((3S,4S)-1-Benzylpyrrolidine-3,4-diol) 関連製品
- 101930-07-8((R)-(+)-1-Benzyl-3-pyrrolidinol)
- 651734-92-8(2,3-Butanediol, 1-[(phenylmethyl)amino]-, (2R,3R)-)
- 101385-90-4((S)-1-Benzylpyrrolidin-3-ol)
- 247190-83-6(2,3-Butanediol, 1,4-bis[bis(phenylmethyl)amino]-, (2S,3S)-)
- 260389-82-0(1-benzylpyrrolidine-3,4-diol)
- 775-15-5(1-benzylpyrrolidin-3-ol)
- 163439-82-5((3R,4R)-1-Benzylpyrrolidine-3,4-diol)
- 122536-93-0(3-Pyrrolidinol,1-(phenylmethyl)-, hydrochloride (1:1), (3R)-)
- 76783-60-3(Cis-1-Benzyl-3,4-pyrrolidindiol Hydrochloride)
- 76784-33-3(cis-1-Benzylpyrrolidine-3,4-diol)